molecular formula C10H11NO5 B13868983 Methyl 2-(2-methyl-3-nitrophenoxy)acetate

Methyl 2-(2-methyl-3-nitrophenoxy)acetate

Cat. No.: B13868983
M. Wt: 225.20 g/mol
InChI Key: NHJTYTUYXALXMT-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-3-nitrophenoxy)acetate is an aromatic ester featuring a phenoxy group substituted with a methyl group at the ortho position (C2) and a nitro group at the meta position (C3). The acetate moiety is linked to the phenoxy oxygen, forming a versatile scaffold for chemical synthesis.

Nitro-substituted aromatic esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing properties and reactivity in reduction or nucleophilic substitution reactions. The methyl and nitro substituents on the phenoxy ring influence steric and electronic effects, modulating solubility, stability, and biological activity.

Properties

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(2-methyl-3-nitrophenoxy)acetate

InChI

InChI=1S/C10H11NO5/c1-7-8(11(13)14)4-3-5-9(7)16-6-10(12)15-2/h3-5H,6H2,1-2H3

InChI Key

NHJTYTUYXALXMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OCC(=O)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methyl-3-nitrophenoxy)acetate typically involves the esterification of 2-(2-methyl-3-nitrophenoxy)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methyl-3-nitrophenoxy)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 2-(2-methyl-3-aminophenoxy)acetic acid.

    Substitution: Various substituted phenoxyacetic acids depending on the nucleophile used.

    Hydrolysis: 2-(2-methyl-3-nitrophenoxy)acetic acid.

Scientific Research Applications

Methyl 2-(2-methyl-3-nitrophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methyl-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The following table compares Methyl 2-(2-methyl-3-nitrophenoxy)acetate with structurally related compounds from the evidence:

Compound Name Substituents (Phenoxy Ring) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 2-CH₃, 3-NO₂ C₁₀H₁₁NO₅ 225.20 (calculated) Hypothesized use in agrochemicals N/A
Ethyl 2-(4-aminophenoxy)acetate 4-NH₂ C₁₀H₁₃NO₃ 195.21 Pharmaceutical precursor
3-Methyl-2-nitrophenyl acetate 3-CH₃, 2-NO₂ C₉H₉NO₄ 195.17 Unspecified industrial use
Methyl (2-chloro-6-nitrophenoxy)acetate 2-Cl, 6-NO₂ C₉H₈ClNO₅ 245.61 Agrochemical intermediate
Methyl 2-phenylacetoacetate Phenyl, acetyl groups C₁₁H₁₂O₃ 192.21 Precursor for amphetamines
Key Observations:
  • Substituent Position : The position of nitro and methyl groups significantly impacts reactivity. For example, 3-methyl-2-nitrophenyl acetate () has a nitro group at C2, which may enhance electrophilic substitution compared to the target compound’s C3 nitro group.
  • Electron-Withdrawing Effects : The nitro group increases acidity of adjacent protons and stabilizes negative charges, facilitating nucleophilic aromatic substitution. Chloro substituents (as in ) further enhance this effect.
  • Biological Activity: Amino-substituted analogs (e.g., Ethyl 2-(4-aminophenoxy)acetate in ) are precursors for dual GK activators, whereas nitro derivatives are more common in herbicides and explosives.

Physical and Chemical Properties

  • Melting Points: Ethyl 2-(4-aminophenoxy)acetate melts at 56–58°C, whereas nitro-substituted esters (e.g., methyl 2,5-dimethoxy-3-nitrobenzoate in ) are crystalline solids with higher melting points due to nitro group polarity.
  • Solubility: Nitro groups reduce solubility in polar solvents compared to amino or methoxy analogs. Methyl 2-phenylacetoacetate () is lipophilic, favoring organic phases.

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